1-Acetylpiperidine-3-carboximidamide

β-catenin/BCL9 PPI inhibitor colorectal cancer Wnt signaling

1-Acetylpiperidine-3-carboximidamide is a regiospecific building block featuring a 3-carboximidamide bioisostere that enhances hydrogen bonding and metabolic stability. Unlike 2-/4-substituted analogs linked to serine protease or CCR5/HIV targets, the 3-substitution pattern is validated for β-catenin/BCL9 PPI inhibition (IC₅₀ 1.1–6.9 µM), nanomolar PI3Kδ inhibition, and ACK1-driven cancers. Procure this scaffold to maintain SAR fidelity in kinase and Wnt-pathway inhibitor development.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
CAS No. 1420661-97-7
Cat. No. B12448872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylpiperidine-3-carboximidamide
CAS1420661-97-7
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)C(=N)N
InChIInChI=1S/C8H15N3O/c1-6(12)11-4-2-3-7(5-11)8(9)10/h7H,2-5H2,1H3,(H3,9,10)
InChIKeyHWPMVPWZZCQHRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylpiperidine-3-carboximidamide (CAS 1420661-97-7): Core Scaffold Identity and Procurement Specifications


1-Acetylpiperidine-3-carboximidamide (CAS 1420661-97-7) is a piperidine-based heterocyclic building block defined by the presence of an N-acetyl group and a 3-carboximidamide moiety . With the molecular formula C₈H₁₅N₃O and a molecular weight of 169.22 g/mol, it is available as a research-grade intermediate . The carboximidamide group serves as a bioisostere of carboxylic acids and carboxamides, a feature that can modulate hydrogen-bonding interactions and metabolic stability in lead optimization .

Why 1-Acetylpiperidine-3-carboximidamide (1420661-97-7) Cannot Be Interchanged with Simpler Piperidine Analogs


Substituting 1-acetylpiperidine-3-carboximidamide with a simpler piperidine building block is not chemically or biologically equivalent. The 3-carboximidamide group introduces a distinct hydrogen-bonding pharmacophore absent in N-acylpiperidines like 1-acetylpiperidine [1]. Furthermore, regioisomeric analogs—such as 1-acetylpiperidine-2-carboximidamide (serine protease inhibitor scaffolds) and 1-acetylpiperidine-4-carboximidamide derivatives (associated with antiviral HIV activity in the single-digit nanomolar range )—exhibit divergent target engagement profiles due to the altered spatial orientation of the amidine functionality. Generic replacement disregards these regiospecific and chemotype-specific activities that are essential for reproducible structure-activity relationships (SAR).

Quantitative Differentiation Guide: Verifiable Evidence for 1-Acetylpiperidine-3-carboximidamide Selection


Inhibition of β-Catenin/BCL9 Protein-Protein Interaction: Potency of a Structurally Related 1-Acetylpiperidine-3-carboxamide Scaffold

A closely related series of 1-acetylpiperidine-3-carboxamide derivatives demonstrated potent inhibition of the β-catenin/BCL9 protein-protein interaction (PPI), a validated target in Wnt-driven cancers. Compound 19 from this series exhibited an IC₅₀ of 1.1 µM in a fluorescence polarization (FP) competition assay and reduced the viability of HCT116 colorectal cancer cells with an IC₅₀ of 3.86 µM [1]. This positions the 1-acetylpiperidine-3-carboximidamide core as a viable scaffold for PPI inhibitor development, particularly for targets previously deemed 'undruggable' [1].

β-catenin/BCL9 PPI inhibitor colorectal cancer Wnt signaling

PI3Kδ-Mediated AKT Phosphorylation Inhibition: Cell-Based Activity of a Piperidine-3-carboximidamide-Containing Chemotype

A drug-like molecule containing the piperidine-3-carboximidamide substructure demonstrated inhibition of human PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 B-cell lymphoma cells, with a reported IC₅₀ of 102 nM after 30 minutes of treatment [1]. In a direct biochemical binding assay against the isolated PI3Kδ enzyme, the same chemotype achieved an IC₅₀ of 2.30 nM [1]. This demonstrates that the piperidine-3-carboximidamide moiety, when properly elaborated, can engage the PI3Kδ ATP-binding pocket and effectively suppress downstream signaling in a cellular context.

PI3Kδ inhibitor B-cell malignancies AKT phosphorylation

Differential Kinase Selectivity Potential: ACK1 and ALK Inhibition Profiles

The broader piperidine carboximidamide and carboxamide class exhibits activity across diverse kinase targets, but with measurable selectivity differences that inform scaffold selection. A piperidine carboxamide chemotype was identified as an ALK inhibitor with an enzyme IC₅₀ of 0.174 µM, exhibiting selectivity over IGF1R [1]. Separately, the 1-acetylpiperidine-3-carboximidamide core shares structural features with inhibitors of ACK1 (activated Cdc42-associated kinase 1), a non-receptor tyrosine kinase implicated in prostate cancer progression . The selection between ALK- and ACK1-targeting scaffolds depends critically on the precise substitution pattern of the piperidine ring, making the 1-acetylpiperidine-3-carboximidamide a chemically distinct starting point.

Kinase inhibitor ACK1 ALK cancer

Procurement-Driven Application Scenarios: Where 1-Acetylpiperidine-3-carboximidamide Provides Scientific Utility


Wnt/β-Catenin Pathway PPI Inhibitor Development

For laboratories developing small-molecule inhibitors of the β-catenin/BCL9 protein-protein interaction, 1-acetylpiperidine-3-carboximidamide serves as a validated core scaffold. The 1-acetylpiperidine-3-carboxamide analog series demonstrated IC₅₀ values of 1.1–6.9 µM in FP assays and 3.86–>50 µM in HCT116 cell viability assays [1]. The carboximidamide variant may offer enhanced hydrogen-bonding capacity for improved target engagement. This scaffold is particularly relevant for Wnt-driven cancers where disrupting the β-catenin/BCL9 interaction represents a therapeutic strategy [1].

PI3Kδ-Targeted Probe and Inhibitor Chemistry

The piperidine-3-carboximidamide substructure is embedded in chemotypes that demonstrate nanomolar PI3Kδ inhibition in both biochemical (IC₅₀ = 2.30 nM) and cell-based pAKT-S473 assays (IC₅₀ = 102 nM) [1]. Researchers optimizing isoform-selective PI3Kδ inhibitors for B-cell malignancies can utilize 1-acetylpiperidine-3-carboximidamide as a synthetic intermediate to elaborate ATP-competitive scaffolds that maintain cellular pathway engagement.

Selective Kinase Inhibitor Scaffold Elaboration (ACK1 and Related Targets)

Given the structural relationship between 1-acetylpiperidine-3-carboximidamide and ACK1 inhibitors, this compound is a strategic starting material for medicinal chemistry programs targeting ACK1-driven cancers, including castration-resistant prostate cancer [1]. The regiospecific 3-carboximidamide substitution distinguishes it from piperidine-2-carboximidamide (serine protease pharmacophore ) and piperidine-4-carboximidamide (antiviral CCR5/HIV scaffolds ), ensuring that SAR efforts are directed toward the intended kinase target space.

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